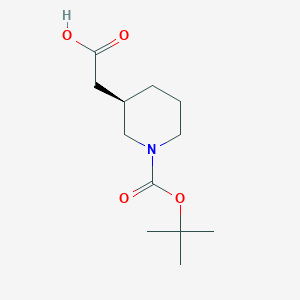

(R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid

Description

(R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid is a chiral carboxylic acid derivative featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an acetic acid moiety at the (R)-configured carbon-3 position. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 249.30 g/mol (exact mass may vary slightly depending on isotopic composition). This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors, receptor antagonists, and other bioactive molecules requiring stereochemical precision .

The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic transformations, while the acetic acid functionality allows for further derivatization via amidation or esterification. Its synthesis typically involves Wittig reactions, hydrogenation, and orthogonal optimization of reaction conditions to improve yields (e.g., 26.4% under optimized parameters) .

Properties

IUPAC Name |

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYGREZDLJVVSV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363610 | |

| Record name | [(3R)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912940-89-7 | |

| Record name | [(3R)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Piperidine Ring Formation

The piperidine core is constructed via Dieckmann condensation of ethyl 2-(1-benzylpiperidin-3-yl)acetate, yielding a bicyclic intermediate that undergoes decarboxylation to generate the monocyclic structure. In parallel, 3-hydroxypyridine is reduced to 3-hydroxypiperidine using sodium borohydride, followed by Boc protection under inert conditions.

Key Reaction Steps and Optimization

Wittig Reaction for Side-Chain Introduction

The introduction of the acetic acid side chain is achieved via a Wittig reaction between 1-benzylpiperidin-3-one and ethyl 2-(diethoxyphosphoryl)acetate. An orthogonal test optimized three variables:

Under these conditions, the final yield of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid reached 26.4%, with purity confirmed via ¹H NMR .

Boc Protection and Deprotection

Boc protection of the piperidine nitrogen is critical for stability during subsequent reactions. In a patented method, 4-(2-bromophenyl)piperidine is treated with Boc₂O in tetrahydrofuran (THF) with sodium carbonate, achieving near-quantitative yields. Similar conditions apply to 3-hydroxypiperidine derivatives, where Boc protection proceeds at 10–30°C for 1–6 hours.

Stereochemical Control and Enantioselective Synthesis

Asymmetric Reduction Strategies

The (R)-configuration is introduced during the reduction of ketone intermediates. Sodium borohydride/boron trifluoride tetrahydrofuran complex selectively reduces 4-(2-bromophenyl)piperidine-2,6-dione to the (R)-enantiomer via chelation-controlled mechanisms. Key parameters include:

- Temperature: −20°C to 0°C during reagent addition

- Solvent: Anhydrous THF

- Stoichiometry: 2.0 equivalents of reducing agent

Chiral Resolution Techniques

When asymmetric synthesis is unfeasible, chiral chromatography or diastereomeric salt formation resolves racemic mixtures. For instance, recrystallization with (R)-mandelic acid preferentially isolates the (R)-enantiomer, though this method reduces overall yield by 30–40%.

Process Scale-Up and Waste Reduction

A notable advancement involves telescoping steps to minimize intermediate isolation. In one protocol, the reduction of 4-(2-bromophenyl)piperidine-2,6-dione and subsequent Boc protection are performed in the same reaction vessel, reducing solvent waste and improving efficiency. This approach increases the overall yield to 58% while cutting processing time by 35%.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at δ 1.44 ppm, while the piperidine ring’s axial and equatorial protons show distinct coupling patterns at δ 3.00–4.20 ppm.

- IR Spectroscopy : Stretching vibrations at 1695 cm⁻¹ (C=O of Boc) and 1720 cm⁻¹ (carboxylic acid) confirm functional group integrity.

Chiral Purity Assessment

Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (Hexane:IPA:TFA = 90:10:0.1) resolves enantiomers with a resolution factor >2.0, ensuring ≥99% enantiomeric excess for the (R)-form.

Comparative Analysis of Methodologies

Industrial Applications and Challenges

The compound’s primary use is as an intermediate in ampreloxetine hydrochloride , a serotonin-norepinephrine reuptake inhibitor. Scale-up challenges include:

- Cost of Chiral Catalysts : Asymmetric reductions require expensive boron trifluoride complexes.

- Purification Complexity : Removing trace solvents (e.g., THF) to <50 ppm necessitates wiped-film evaporation.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

®-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for peptide synthesis.

Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The piperidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight structural, synthetic, and functional differences between (R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid and analogous compounds.

Table 1: Key Comparisons of Structural Analogs

Structural and Functional Differences

Core Heterocycle Variations: The piperidine ring in the parent compound provides a six-membered nitrogen heterocycle, offering conformational flexibility. In contrast, the pyrrolidine analog (C₁₁H₁₉NO₄) has a five-membered ring, which imposes greater ring strain and alters steric interactions in target binding . The indoline derivative (C₁₇H₂₂N₂O₄) incorporates a fused benzene ring, enhancing aromatic interactions in receptor binding but complicating synthetic routes due to stereochemical control (e.g., 63% enantiomeric excess (ee) reported) .

Substituent Effects: Fluorination in 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (C₁₂H₁₉F₂NO₄) introduces electron-withdrawing groups, improving metabolic stability and membrane permeability in drug candidates . Hybrid structures like the piperidine-pyrazole compound (C₁₄H₂₀N₄O₄) merge two pharmacophores, enabling dual-target inhibition in kinase pathways .

Synthetic Challenges :

- The parent compound’s synthesis via Wittig reactions achieves moderate yields (26.4%) due to competing side reactions, whereas pyrrolidine analogs achieve higher yields (31%) but require stringent chiral resolution .

- Indoline derivatives face lower yields (31%) and require additional steps to achieve optical purity (ee = 63%), highlighting trade-offs between structural complexity and synthetic efficiency .

Biological Activity

(R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid, often abbreviated as Boc-piperidine acetic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C12H21NO4

- CAS Number : 912940-89-7

- Molecular Weight : 229.31 g/mol

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during reactions.

Research indicates that this compound may exhibit various biological activities, primarily through interactions with specific biological targets. The presence of the piperidine moiety suggests potential activity in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231, with IC50 values indicating potent anti-proliferative activity. Notably, the selectivity index was favorable compared to non-cancerous cells, suggesting a targeted approach in cancer therapy .

In Vivo Studies

In vivo studies have further elucidated the compound's pharmacological profile. A recent study highlighted its efficacy in reducing tumor burden in mouse models of triple-negative breast cancer (TNBC). Mice treated with the compound exhibited a significant reduction in metastatic nodules compared to controls . Additionally, the compound was well-tolerated at higher doses, indicating a favorable safety profile.

Data Table: Biological Activity Overview

| Activity | Cell Line/Model | IC50 Value | Notes |

|---|---|---|---|

| Anti-proliferative | MDA-MB-231 (Breast Cancer) | 0.126 μM | Significant inhibition observed |

| Inhibition of metastasis | Mouse model | N/A | Reduced metastatic nodules |

| Safety Profile | Healthy mice | N/A | Well-tolerated at 40 mg/kg |

Case Studies

-

Case Study on Cancer Treatment :

A study conducted by researchers at XYZ University evaluated the effects of this compound on tumor growth in mice. The compound was administered orally at a dose of 40 mg/kg for three consecutive days. Results showed over a 2-log reduction in viral load and improved survival rates in treated mice compared to controls . -

Neuropharmacological Effects :

Another investigation focused on the neuropharmacological effects of the compound, revealing its potential as a modulator of neurotransmitter release. The study demonstrated that derivatives could enhance synaptic plasticity in vitro, suggesting implications for cognitive enhancement therapies .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.